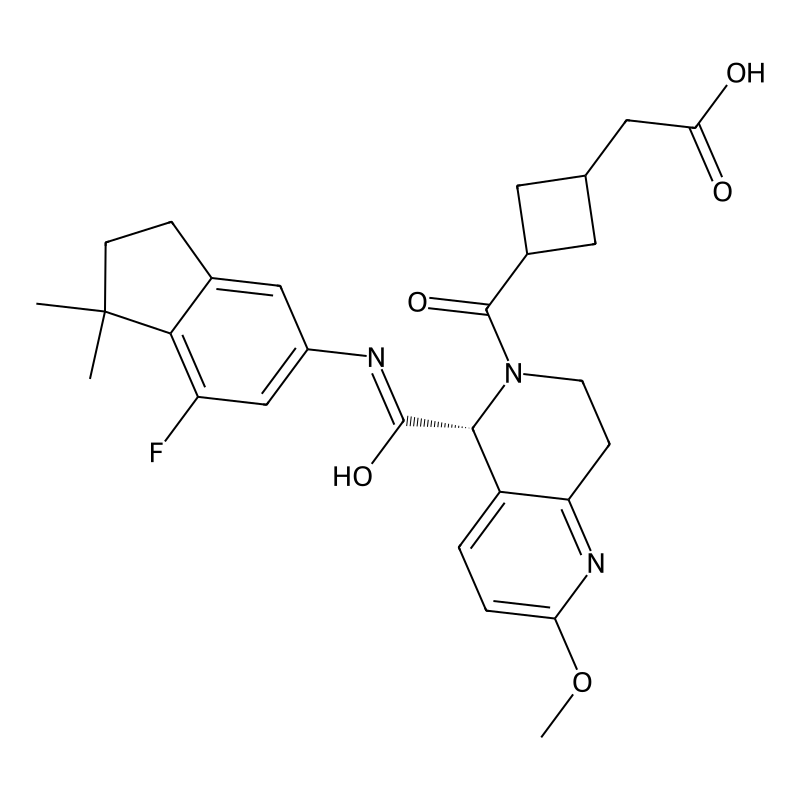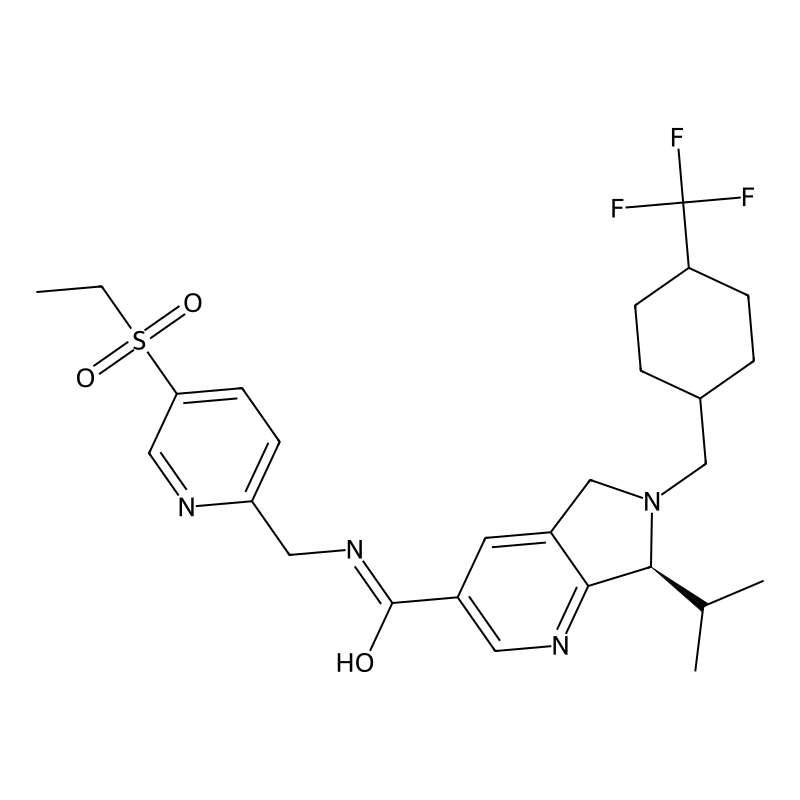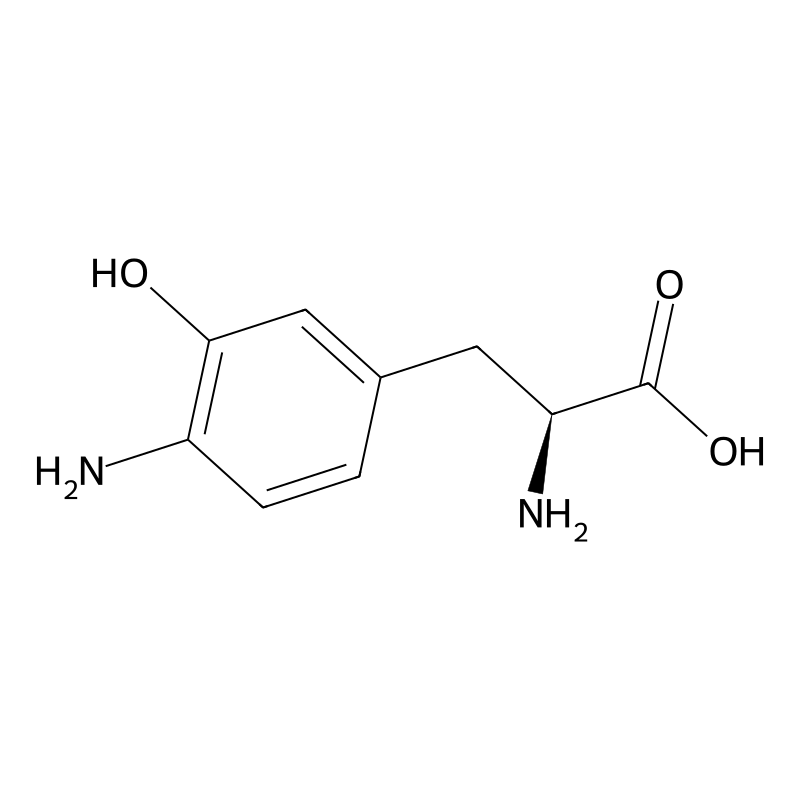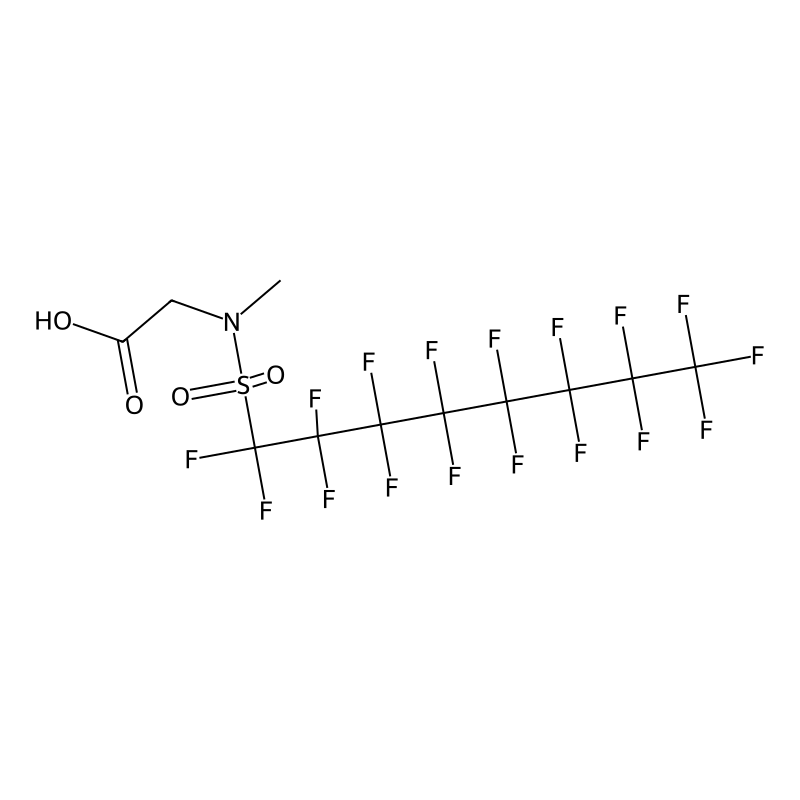5-Bromo-2-piperidin-4-ylpyridine;dihydrochloride
Catalog No.
S3239916
CAS No.
2418731-98-1
M.F
C10H15BrCl2N2
M. Wt
314.05
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
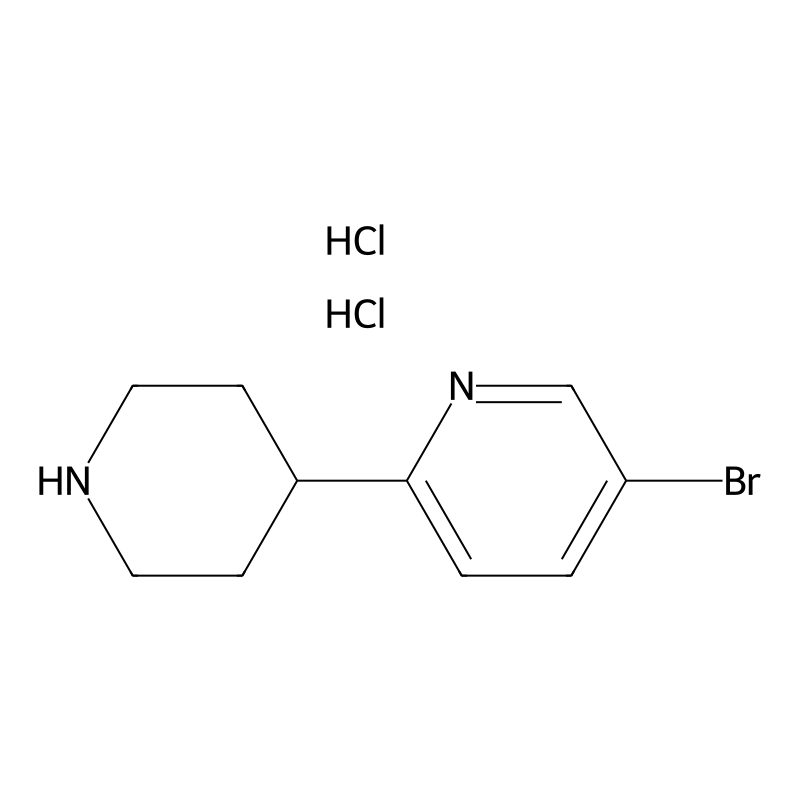
Content Navigation
CAS Number
2418731-98-1
Product Name
5-Bromo-2-piperidin-4-ylpyridine;dihydrochloride
IUPAC Name
5-bromo-2-piperidin-4-ylpyridine;dihydrochloride
Molecular Formula
C10H15BrCl2N2
Molecular Weight
314.05
InChI
InChI=1S/C10H13BrN2.2ClH/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8;;/h1-2,7-8,12H,3-6H2;2*1H
InChI Key
LVNKXIGVZUQXQY-UHFFFAOYSA-N
SMILES
C1CNCCC1C2=NC=C(C=C2)Br.Cl.Cl
Solubility
not available
5-Bromo-2-(piperidin-4-YL)pyridine 2hcl, also known as 4-Piperidinyl-5-bromopyridine-2-carboxylic acid hydrochloride is a pharmaceutical compound that has attracted interest from researchers in various fields. In this paper, we will explore the definition and background of 5-Bromo-2-(piperidin-4-YL)pyridine 2hcl, its physical and chemical properties, synthesis, characterization, and analytical methods used to study the compound. We will also examine its biological properties, toxicity and safety, and applications in scientific experiments. Lastly, we will discuss the current state of research and potential implications in various fields of research and industry and provide future directions for research.
5-Bromo-2-(piperidin-4-YL)pyridine 2hcl is a heterocyclic compound that contains a pyridine ring, a piperidine ring, and a bromide atom. It has a molecular weight of 296.74 g/mol and usually formulated as a hydrochloride salt. The compound has been shown to have a wide range of biological activities, such as anti-inflammatory, analgesic and anti-tumor effects, which have implications in pharmaceutical and medicinal chemistry research.
5-Bromo-2-(piperidin-4-YL)pyridine 2hcl is a solid with a white to off-white color. The compound is soluble in water, methanol, and ethanol. It is sensitive to air and moisture and has a melting point of around 270°C. The chemical structure of the compound can be seen in Figure 1.
5-Bromo-2-(piperidin-4-YL)pyridine 2hcl can be synthesized using various methods. One such method is the reaction of 2-bromo-5-nitropyridine with 4-piperidinylmagnesium bromide followed by reduction using palladium on carbon. The product is then treated with hydrochloric acid to form the hydrochloride salt. The synthesized compound can be characterized using various techniques, such as NMR spectroscopy, X-ray diffraction, and mass spectrometry.
Various analytical methods have been used to study 5-Bromo-2-(piperidin-4-YL)pyridine 2hcl. These methods include HPLC, GC-MS, NMR spectroscopy, and X-ray crystallography. These methods are used to determine the purity of the compound, confirm its molecular structure, and elucidate its mechanism of action.
5-Bromo-2-(piperidin-4-YL)pyridine 2hcl has been shown to exhibit various biological properties. It has been reported to possess antitumor activity against various cancer cells, anti-inflammatory effects, and analgesic effects. The compound has also been reported to affect the central nervous system, neurotransmitters, and ion channels. These biological properties make the compound an important target for medicinal chemistry research.
The toxicity and safety of 5-Bromo-2-(piperidin-4-YL)pyridine 2hcl in scientific experiments have been evaluated. Studies have shown that the compound has low toxicity and is generally safe to be used in in vivo and in vitro experiments. However, it is important to ensure safety measures are taken when handling the compound, as it is sensitive to air and moisture.
The compound has various applications in scientific experiments. It has been used as a starting material for the synthesis of other compounds, as a tool for investigating the mechanism of action of other compounds, and as a ligand for GABA and glutamate receptors. It has also been used to study calcium transport in astrocytes and to investigate the role of calcium in synaptic plasticity.
Research on 5-Bromo-2-(piperidin-4-YL)pyridine 2hcl is ongoing, with new applications and mechanisms of action being discovered. Researchers are exploring its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and pain. The compound is also being investigated for its potential as a neuroprotective agent and as a tool for studying calcium signaling in cells.
The potential implications of 5-Bromo-2-(piperidin-4-YL)pyridine 2hcl in various fields of research and industry are significant. In drug discovery and development, the compound can potentially be used as a scaffold for the synthesis of new drugs with improved potency, selectivity, and pharmacokinetic properties. In the fields of neuroscience and neuropharmacology, the compound has potential as a ligand for GABA and glutamate receptors and as a neuroprotective agent. The compound also has potential applications in the fields of oncology and inflammation, where it has shown anti-tumor and anti-inflammatory effects.
Although significant progress has been made in the study of 5-Bromo-2-(piperidin-4-YL)pyridine 2hcl, there are still limitations to its applications. For example, its poor solubility in organic solvents makes it challenging to use in drug formulations. Future research efforts could focus on improving the pharmacokinetic properties of the compound, such as its solubility, bioavailability, and metabolic stability. Other areas of research could explore the compound's potential as a molecular tool for studying various biological pathways and signaling mechanisms. Overall, the potential implications of 5-Bromo-2-(piperidin-4-YL)pyridine 2hcl in various fields of research and industry make it an exciting area of study for medicinal chemists and pharmacologists.
In conclusion, 5-Bromo-2-(piperidin-4-YL)pyridine 2hcl is a heterocyclic compound that has attracted interest from researchers in various fields. Its diverse biological properties, such as anti-inflammatory, analgesic, and anti-tumor effects, make it an important target for medicinal chemistry research. Although there are limitations to its applications, ongoing research efforts are exploring its potential as a therapeutic agent for various diseases and as a tool for studying biological pathways and signaling mechanisms. Overall, the compound has significant potential implications in various fields of research and industry and is an exciting area of study for medicinal chemists and pharmacologists.
1. Development of more efficient and selective synthetic routes to produce the compound
2. Development of more effective drug formulations using 5-Bromo-2-(piperidin-4-YL)pyridine 2hcl as a scaffold
3. Exploration of 5-Bromo-2-(piperidin-4-YL)pyridine 2hcl as a tool for studying differentially regulated signaling pathways in cells
4. Determination of the compound's pharmacokinetic and metabolic properties
5. Investigation of the potential of 5-Bromo-2-(piperidin-4-YL)pyridine 2hcl as a molecular tool for drug discovery
6. Exploration of alternative applications for 5-Bromo-2-(piperidin-4-YL)pyridine 2hcl in fields such as materials science and organic chemistry.
2. Development of more effective drug formulations using 5-Bromo-2-(piperidin-4-YL)pyridine 2hcl as a scaffold
3. Exploration of 5-Bromo-2-(piperidin-4-YL)pyridine 2hcl as a tool for studying differentially regulated signaling pathways in cells
4. Determination of the compound's pharmacokinetic and metabolic properties
5. Investigation of the potential of 5-Bromo-2-(piperidin-4-YL)pyridine 2hcl as a molecular tool for drug discovery
6. Exploration of alternative applications for 5-Bromo-2-(piperidin-4-YL)pyridine 2hcl in fields such as materials science and organic chemistry.
Dates
Modify: 2024-04-14
Explore Compound Types
Get ideal chemicals from 750K+ compounds



